molecular formula C7H8NNa3O6 B141643 beta-Alanine, N,N-bis(carboxymethyl)-, trisodium salt CAS No. 129050-62-0

beta-Alanine, N,N-bis(carboxymethyl)-, trisodium salt

Cat. No. B141643
M. Wt: 271.11 g/mol
InChI Key: IVZOJBMAVRDAOD-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-Alanine, N,N-bis(carboxymethyl)-, trisodium salt is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a non-proteinogenic amino acid and is widely used in the synthesis of various compounds.

Mechanism Of Action

Beta-Alanine, N,N-bis(carboxymethyl)-, trisodium salt acts as a buffering agent by maintaining the pH of the solution. It also chelates metal ions, which makes it useful in various applications. In addition, beta-Alanine, N,N-bis(carboxymethyl)-, trisodium salt can act as a surfactant and detergent, which makes it useful in the formulation of various products.

Biochemical And Physiological Effects

Beta-Alanine, N,N-bis(carboxymethyl)-, trisodium salt has no significant biochemical or physiological effects on the body. It is considered safe for use in various applications.

Advantages And Limitations For Lab Experiments

One of the main advantages of using beta-Alanine, N,N-bis(carboxymethyl)-, trisodium salt in lab experiments is its ability to maintain the pH of the solution. It is also cost-effective and readily available. However, beta-Alanine, N,N-bis(carboxymethyl)-, trisodium salt has some limitations. It can interfere with certain assays and experiments, and it may not be suitable for use in certain applications.

Future Directions

There are several future directions for the use of beta-Alanine, N,N-bis(carboxymethyl)-, trisodium salt. One area of research is the development of new synthetic methods for beta-Alanine, N,N-bis(carboxymethyl)-, trisodium salt. Another area of research is the development of new applications for beta-Alanine, N,N-bis(carboxymethyl)-, trisodium salt, such as in the field of drug delivery. Additionally, researchers are exploring the use of beta-Alanine, N,N-bis(carboxymethyl)-, trisodium salt in the formulation of new products, such as cosmetics and personal care items.
Conclusion:
In conclusion, beta-Alanine, N,N-bis(carboxymethyl)-, trisodium salt is a versatile chemical compound that has a wide range of applications in scientific research. It is used as a buffering agent, chelating agent, surfactant, and detergent. Beta-Alanine, N,N-bis(carboxymethyl)-, trisodium salt has no significant biochemical or physiological effects on the body and is considered safe for use in various applications. There are several future directions for the use of beta-Alanine, N,N-bis(carboxymethyl)-, trisodium salt, including the development of new synthetic methods and new applications in drug delivery and product formulation.

Synthesis Methods

Beta-Alanine, N,N-bis(carboxymethyl)-, trisodium salt can be synthesized by reacting beta-alanine with sodium hydroxide and chloroacetic acid. The reaction takes place in an aqueous medium and yields beta-Alanine, N,N-bis(carboxymethyl)-, trisodium salt.

Scientific Research Applications

Beta-Alanine, N,N-bis(carboxymethyl)-, trisodium salt has a wide range of applications in scientific research. It is used as a buffering agent in biochemical and physiological experiments. It is also used in the synthesis of various compounds, such as chelating agents, surfactants, and detergents. Beta-Alanine, N,N-bis(carboxymethyl)-, trisodium salt is also used in the formulation of various drugs and pharmaceuticals.

properties

CAS RN

129050-62-0

Product Name

beta-Alanine, N,N-bis(carboxymethyl)-, trisodium salt

Molecular Formula

C7H8NNa3O6

Molecular Weight

271.11 g/mol

IUPAC Name

trisodium;3-[bis(carboxylatomethyl)amino]propanoate

InChI

InChI=1S/C7H11NO6.3Na/c9-5(10)1-2-8(3-6(11)12)4-7(13)14;;;/h1-4H2,(H,9,10)(H,11,12)(H,13,14);;;/q;3*+1/p-3

InChI Key

IVZOJBMAVRDAOD-UHFFFAOYSA-K

SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+]

Canonical SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+]

Other CAS RN

129050-62-0

Pictograms

Corrosive

synonyms

alaninediacetic acid
beta-ADA
beta-alaninediacetic acid

Origin of Product

United States

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